Tubulin polymerization-IN-2

Description

Structure

3D Structure

Properties

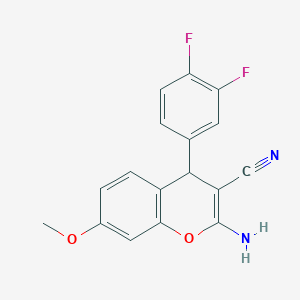

Molecular Formula |

C17H12F2N2O2 |

|---|---|

Molecular Weight |

314.29 g/mol |

IUPAC Name |

2-amino-4-(3,4-difluorophenyl)-7-methoxy-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C17H12F2N2O2/c1-22-10-3-4-11-15(7-10)23-17(21)12(8-20)16(11)9-2-5-13(18)14(19)6-9/h2-7,16H,21H2,1H3 |

InChI Key |

HWVPIGBUNBADTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Tubulin Polymerization-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization is a cornerstone of cellular function, critical for cell division, intracellular transport, and the maintenance of cell shape. Its disruption is a clinically validated and highly successful strategy in cancer chemotherapy. This technical guide provides an in-depth exploration of a potent anticancer agent, Tubulin polymerization-IN-2, a compound that targets the intricate process of microtubule dynamics. We will delve into its discovery, detail its synthesis, present its biological activity through comprehensive data, and provide the experimental protocols necessary for its study.

Discovery of a Novel Dihydrobenzofuran Lignan

This compound, identified as compound 2b in the seminal research, emerged from a biomimetic synthesis approach aimed at creating dihydrobenzofuran lignans. The discovery was detailed in a 2000 publication in the Journal of Medicinal Chemistry by Pieters et al.[1][2][3] The researchers synthesized a series of these compounds through the oxidative dimerization of hydroxycinnamic acid esters, mimicking natural product synthesis.

The core rationale was to explore novel chemical scaffolds that could interfere with tubulin polymerization, a mechanism shared by successful anticancer drugs like Vinca alkaloids and taxanes. Among the synthesized compounds, this compound, chemically named methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate , demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Synthesis of this compound

The synthesis of this compound is achieved through a biomimetic oxidative dimerization of caffeic acid methyl ester.[1][4][5][6]

Synthetic Workflow

Caption: Synthetic route to this compound.

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity against tubulin polymerization and significant cytotoxicity across a range of cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization

| Compound | Target | IC50 (µM) | Reference |

| This compound | β-tubulin | 0.92 | [1] |

Table 2: In Vitro Cytotoxicity (GI50) of this compound Against Human Cancer Cell Lines

| Cancer Type | Cell Line | GI50 (µM) | Reference |

| Leukemia | [1] | ||

| CCRF-CEM | 0.25 | [1] | |

| K-562 | 0.28 | [1] | |

| MOLT-4 | 0.23 | [1] | |

| RPMI-8226 | 0.31 | [1] | |

| SR | 0.17 | [1] | |

| Non-Small Cell Lung | [1] | ||

| A549/ATCC | 0.38 | [1] | |

| EKVX | 0.24 | [1] | |

| HOP-62 | 0.35 | [1] | |

| HOP-92 | 0.30 | [1] | |

| NCI-H226 | 0.45 | [1] | |

| NCI-H23 | 0.37 | [1] | |

| NCI-H322M | 0.33 | [1] | |

| NCI-H460 | 0.36 | [1] | |

| NCI-H522 | 0.41 | [1] | |

| Colon | [1] | ||

| COLO 205 | 0.34 | [1] | |

| HCC-2998 | 0.40 | [1] | |

| HCT-116 | 0.39 | [1] | |

| HCT-15 | 0.42 | [1] | |

| HT29 | 0.41 | [1] | |

| KM12 | 0.37 | [1] | |

| SW-620 | 0.35 | [1] | |

| CNS | [1] | ||

| SF-268 | 0.43 | [1] | |

| SF-295 | 0.38 | [1] | |

| SF-539 | 0.36 | [1] | |

| SNB-19 | 0.40 | [1] | |

| SNB-75 | 0.39 | [1] | |

| U251 | 0.42 | [1] | |

| Melanoma | [1] | ||

| LOX IMVI | 0.32 | [1] | |

| MALME-3M | 0.37 | [1] | |

| M14 | 0.35 | [1] | |

| SK-MEL-2 | 0.41 | [1] | |

| SK-MEL-28 | 0.43 | [1] | |

| SK-MEL-5 | 0.39 | [1] | |

| UACC-257 | 0.36 | [1] | |

| UACC-62 | 0.38 | [1] | |

| Ovarian | [1] | ||

| IGROV1 | 0.33 | [1] | |

| OVCAR-3 | 0.40 | [1] | |

| OVCAR-4 | 0.38 | [1] | |

| OVCAR-5 | 0.37 | [1] | |

| OVCAR-8 | 0.35 | [1] | |

| SK-OV-3 | 0.42 | [1] | |

| Renal | [1] | ||

| 786-0 | 0.39 | [1] | |

| A498 | 0.41 | [1] | |

| ACHN | 0.38 | [1] | |

| CAKI-1 | 0.43 | [1] | |

| RXF 393 | 0.35 | [1] | |

| SN12C | 0.40 | [1] | |

| TK-10 | 0.36 | [1] | |

| UO-31 | 0.37 | [1] | |

| Prostate | [1] | ||

| PC-3 | 0.42 | [1] | |

| DU-145 | 0.45 | [1] | |

| Breast | [1] | ||

| MCF7 | <0.01 | [1] | |

| MDA-MB-231/ATCC | 0.28 | [1] | |

| HS 578T | 0.33 | [1] | |

| BT-549 | <0.01 | [1] | |

| T-47D | 0.30 | [1] | |

| MDA-MB-435 | <0.01 | [1] |

Mechanism of Action: Induction of Apoptosis

This compound exerts its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. The apoptotic cascade initiated by this compound involves the intrinsic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis Signaling Pathway

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Synthesis of this compound (Compound 2b)

Materials:

-

Caffeic acid methyl ester

-

Silver (I) oxide (Ag₂O)

-

Anhydrous Benzene

-

Anhydrous Acetone

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve caffeic acid methyl ester in a 1:1 mixture of anhydrous benzene and anhydrous acetone.

-

Add silver (I) oxide to the solution.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to yield this compound as a solid.[1]

In Vitro Tubulin Polymerization Assay

Materials:

-

Tubulin protein (e.g., from bovine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

96-well microplate, spectrophotometer or fluorometer

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.[7][8]

-

Add the desired concentrations of this compound, paclitaxel, or DMSO to the wells of a pre-warmed 96-well plate.

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence (excitation ~360 nm, emission ~450 nm if using a fluorescent reporter) at regular intervals (e.g., every minute) for 60-90 minutes.[7][8]

-

Plot the absorbance/fluorescence versus time to obtain polymerization curves.

-

Calculate the IC50 value by determining the concentration of this compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

Cell Viability (MTT) Assay

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette, plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][4][9][10][11]

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Cell Cycle Analysis

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound at a relevant concentration (e.g., its GI50 value) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.[5][6][12][13][14]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound as for the cell cycle analysis.

-

Harvest both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[1][2][15][16]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blotting for Apoptosis-Related Proteins

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-Apaf-1, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and prepare cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action targeting a fundamental cellular process. Its discovery through a biomimetic approach highlights a valuable strategy in drug development. This technical guide provides the foundational knowledge and detailed protocols for researchers to further investigate this compound and its potential as a therapeutic agent. The provided data and methodologies offer a solid starting point for studies on its efficacy, mechanism, and potential for further chemical optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 11. Direct interaction of Bcl-2 proteins with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7a-hydroxy-4,4,11b-trimethyl-8-methylidene-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | C20H28O3 | CID 9926949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. WO2021110185A1 - Phenolic dihydrobenzofurane derivatives, medical and cosmetic preparations containing these derivatives, and use thereof - Google Patents [patents.google.com]

- 15. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Target of Tubulin Polymerization-IN-2: β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-2 is a small molecule inhibitor that has demonstrated potent anticancer activity by targeting the fundamental cellular process of microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule polymerization is a clinically validated strategy in oncology. This technical guide provides a comprehensive overview of the target protein of this compound, which is β-tubulin . We will delve into the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and the downstream signaling pathways affected by this compound.

The Target Protein: β-Tubulin

This compound exerts its biological effects by directly binding to β-tubulin, a subunit of the tubulin heterodimer. This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that ultimately result in cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and binding affinity.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| KB | Epidermal Carcinoma | 2.3 | [1] |

| BT-549 | Breast Carcinoma | 2.2 | [1] |

| Various Cancer Cell Lines | Leukemia, Non-small cell lung, Renal, Prostate, Breast | Potent Activity | [1] |

Table 2: Biochemical Activity and Binding Affinity of this compound

| Parameter | Value | Description | Citation |

| IC50 (Tubulin Polymerization) | 0.92 µM | Concentration for 50% inhibition of tubulin polymerization | [1] |

| Ki (β-tubulin binding) | 0.09 µM | Inhibition constant for binding to β-tubulin | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of tubulin inhibitors. Below are step-by-step protocols for key experiments.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare the reaction mixture by diluting purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

-

Add this compound or control compounds to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction. The final volume should be 100 µL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the extent of polymerization for each condition. The IC50 value can be determined by testing a range of inhibitor concentrations.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., KB, BT-549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 0.342 µM) for 24 hours.[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway initiated by this compound and a typical experimental workflow for its characterization.

Caption: Experimental workflow for characterizing this compound.

References

In-Depth Technical Guide: Anticancer Activity of Tubulin Polymerization-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticancer activity of Tubulin Polymerization-IN-2, a novel small molecule inhibitor targeting tubulin polymerization. This document collates available quantitative data, details key experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway and workflow diagrams. This compound, identified as compound 2b in the primary literature, demonstrates potent inhibition of tubulin polymerization and exhibits significant cytotoxic effects against a range of human cancer cell lines. Its mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and induction of apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established and highly validated target for cancer chemotherapy. Agents that interfere with tubulin polymerization, either by inhibiting microtubule assembly or by preventing their disassembly, can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptotic cell death.

This compound emerges from a class of 4-aryl-4H-chromene derivatives as a potent inhibitor of tubulin polymerization.[1] This guide synthesizes the currently available data on its biological activity and mechanism of action.

Quantitative Data

The anticancer and tubulin-inhibitory activities of this compound (compound 2b) have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Reference |

| This compound (2b) | 0.92 | [1] |

Table 2: In Vitro Cytotoxicity (GI50) Against NCI-60 Human Cancer Cell Line Panel

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.29 |

| HL-60(TB) | Leukemia | 0.35 |

| K-562 | Leukemia | 0.33 |

| MOLT-4 | Leukemia | 0.31 |

| RPMI-8226 | Leukemia | 0.45 |

| SR | Leukemia | 0.32 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | >100 |

| EKVX | Non-Small Cell Lung | 0.36 |

| HOP-62 | Non-Small Cell Lung | 0.43 |

| HOP-92 | Non-Small Cell Lung | 0.40 |

| NCI-H226 | Non-Small Cell Lung | 0.48 |

| NCI-H23 | Non-Small Cell Lung | 0.39 |

| NCI-H322M | Non-Small Cell Lung | 0.51 |

| NCI-H460 | Non-Small Cell Lung | 0.42 |

| NCI-H522 | Non-Small Cell Lung | 0.35 |

| Prostate Cancer | ||

| PC-3 | Prostate | 0.60 |

| DU-145 | Prostate | 0.55 |

Data extracted from the primary publication describing compound 2b.[1]

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Tubulin Polymerization

This compound directly interferes with the assembly of α- and β-tubulin heterodimers into microtubules. With an IC50 value of 0.92 µM, it stands as a potent inhibitor of this process.[1]

Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle. This arrest prevents cell division and can trigger downstream apoptotic pathways.

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound leads to programmed cell death, or apoptosis. The compound has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to the execution of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research article.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

-

Materials:

-

Purified bovine or porcine tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.

-

Add this compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Add the tubulin reaction mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

-

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 515 nm.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 48 or 72 hours).

-

After treatment, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

-

Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both the adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

Caption: Mechanism of action of this compound.

Caption: Workflow for the SRB cell viability assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a promising anticancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The quantitative data and methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. Its potent activity, particularly against leukemia and prostate cancer cell lines, warrants further exploration of its therapeutic potential. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to enhance its anticancer effects.

References

An In-depth Technical Guide to the Binding Site of Tubulin Polymerization Inhibitors

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

Tubulin, a globular protein, is the fundamental building block of microtubules, which are essential components of the eukaryotic cytoskeleton. Microtubules are dynamic polymers that play a crucial role in a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, tubulin has emerged as a key target for the development of anticancer drugs. Small molecules that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

This technical guide provides a detailed overview of the binding sites of tubulin polymerization inhibitors, with a focus on the colchicine binding site, a well-characterized pocket for microtubule destabilizing agents. While information on a specific compound named "Tubulin polymerization-IN-2" is not available in the public domain, this document will delve into the established mechanisms and experimental methodologies used to characterize inhibitors that bind to this critical site.

Tubulin Structure and Binding Pockets

The functional unit of microtubules is a heterodimer of α- and β-tubulin. These heterodimers polymerize in a head-to-tail fashion to form protofilaments, which then associate laterally to form a hollow microtubule. Several distinct binding sites for small molecule inhibitors have been identified on the tubulin dimer, including the taxane, vinca alkaloid, and colchicine binding sites.[1] Agents that bind to the taxane site, such as paclitaxel, stabilize microtubules, while those that bind to the vinca and colchicine sites typically inhibit polymerization.[2]

A comprehensive computational and crystallographic study has identified as many as 27 distinct ligand-binding sites on tubulin, highlighting the complexity of tubulin regulation and the potential for developing novel therapeutic agents.[3]

The Colchicine Binding Site: A Prime Target for Polymerization Inhibitors

The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is a hotspot for the development of microtubule destabilizing agents.[4] Inhibitors that bind to this site prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting polymerization.[2]

Mechanism of Action of Colchicine Site Inhibitors

Colchicine binding site inhibitors (CBSIs) function by destabilizing the interaction between α- and β-tubulin subunits.[4] This destabilization is crucial for preventing the longitudinal contacts required for protofilament formation. Molecular dynamics simulations have shown that the binding of CBSIs weakens the intersubunit interaction, effectively acting as protein-protein interaction inhibitors.[4] This leads to cell cycle arrest, primarily in the G2/M phase.[2] Nocodazole is another well-known agent that binds to the colchicine site, although its mechanism may differ slightly from that of colchicine, requiring equimolar concentrations to tubulin for complete inhibition of assembly in vitro.[5]

Quantitative Data on Tubulin Polymerization Inhibitors

The characterization of tubulin polymerization inhibitors involves a variety of quantitative assays to determine their potency and efficacy. The following table summarizes typical quantitative data obtained for well-known colchicine binding site inhibitors.

| Compound | Assay Type | Parameter | Value | Reference |

| Colchicine | In vitro Tubulin Polymerization | IC50 | 10.65 nM | [6] |

| Nocodazole | High-Content Cellular Assay | EC50 | 244 nM | [7] |

| Nocodazole | Biochemical Assay | IC50 | 2.292 µM | [7] |

| Nocodazole | Cell-Cycle Assay | EC50 | 72 nM | [7] |

| KX2-391 | In vitro Tubulin Polymerization | IC50 | > Colchicine | [6] |

| ON-01910 | In vitro Tubulin Polymerization | IC50 | > KX2-391 | [6] |

| HMN-214 | In vitro Tubulin Polymerization | IC50 | > ON-01910 | [6] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50% in vitro. EC50 values represent the concentration required to elicit a half-maximal response in a cell-based assay.

Experimental Protocols

The study of tubulin polymerization inhibitors relies on a range of established experimental protocols, from in vitro biochemical assays to cell-based high-content screening.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm. Alternatively, a fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[7][8]

Methodology:

-

Preparation: Purified tubulin (e.g., from porcine or bovine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[7][9]

-

Initiation: The reaction is initiated by warming the solution to 37°C.

-

Treatment: The test compound, dissolved in a suitable solvent like DMSO, is added to the tubulin solution. Positive controls (e.g., paclitaxel for stabilization, vincristine or colchicine for inhibition) and a vehicle control (DMSO) are run in parallel.[8][9]

-

Monitoring: The change in absorbance at 340 nm or fluorescence is monitored over time using a spectrophotometer or fluorometer.[9][10]

-

Data Analysis: The rate and extent of polymerization are calculated from the kinetic curves. IC50 values are determined by measuring the effect of a range of inhibitor concentrations.

Cellular Microtubule Content Assay

This cell-based assay quantifies the effect of a compound on the microtubule network within intact cells.

Principle: This method utilizes immunofluorescence staining of the tubulin network, followed by high-content imaging and analysis to quantify changes in microtubule integrity.

Methodology:

-

Cell Culture: Adherent cells (e.g., HeLa or RPE-1) are cultured on coverslips or in multi-well plates.[5][8]

-

Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 18 hours).[8]

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., formaldehyde) and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.[8]

-

Immunostaining: The microtubule network is stained with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.[8] Cell nuclei can be counterstained with DAPI.

-

Imaging: Images are acquired using a high-content imaging system or a confocal microscope.

-

Quantification: Image analysis software is used to quantify the total intensity or texture of the tubulin staining per cell, providing a measure of the microtubule content.[7]

Visualization of Experimental Workflow and Signaling

The following diagrams illustrate the general workflow for characterizing tubulin polymerization inhibitors and the cellular consequences of their action.

Caption: Workflow for the characterization of tubulin polymerization inhibitors.

Caption: Cellular signaling cascade initiated by tubulin polymerization inhibitors.

Conclusion

The inhibition of tubulin polymerization remains a highly effective strategy in cancer therapy. The colchicine binding site on the tubulin heterodimer is a particularly attractive target for the development of small molecule inhibitors that destabilize microtubules. A multi-faceted approach, combining in vitro biochemical assays with cell-based high-content analysis, is essential for the comprehensive characterization of these compounds. Understanding the quantitative aspects of their interaction with tubulin and their effects on cellular processes is crucial for the rational design and development of next-generation tubulin-targeting agents with improved efficacy and reduced toxicity. While the specific entity "this compound" remains elusive in current scientific literature, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel tubulin polymerization inhibitor.

References

- 1. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

Tubulin polymerization-IN-2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the tubulin polymerization inhibitor, Tubulin polymerization-IN-2. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on its mechanism of action, provides detailed experimental protocols for its characterization, and visualizes key cellular pathways affected by this compound.

Chemical Structure and Properties

This compound, also identified as (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one, is a potent small molecule inhibitor of tubulin polymerization. There is a discrepancy in the reported CAS numbers for this compound, with some sources citing 1151995-69-5 and others 2873399-22-2. This should be taken into consideration when sourcing the compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one | [1] |

| Synonyms | Tubulin Polymerization Inhibitor II | [1] |

| CAS Number | 1151995-69-5 | [1] |

| Molecular Formula | C₁₉H₁₉NO₅ | [2] |

| Molecular Weight | 341.36 g/mol | [3] |

| SMILES | N1c2c(ccc(c2)OC)C(=Cc3cc(c(c(c3)OC)OC)OC)C1=O | [1] |

| InChI Key | YLUHXAHNPQALMQ-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Mechanism of Action

This compound is a potent anticancer agent that functions by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton involved in cell division.[4] By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily at the S and G2/M phases, and subsequently triggers apoptosis in cancer cells.[4][5]

The compound targets the colchicine binding site on β-tubulin.[6] Its inhibitory effects have been demonstrated across a range of cancer cell lines, including leukemia, non-small cell lung, renal, prostate, and breast cancers.[4]

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Result | Source |

| Tubulin Polymerization Inhibition (IC₅₀) | Porcine Brain Tubulin | 4.5 µM | [1] |

| Tubulin Polymerization Inhibition (IC₅₀) | - | 0.92 µM | [4] |

| β-tubulin Binding (Ki) | - | 0.09 µM | [4] |

| Antiproliferative Activity (IC₅₀) | MDA-MB-231 (Breast Cancer) | 0.9 nM | [2][7] |

| Antiproliferative Activity (IC₅₀) | KB (Epidermal Carcinoma) | 2.3 µM | [4] |

| Antiproliferative Activity (IC₅₀) | BT-549 (Breast Cancer) | 2.2 µM | [4] |

Note: The significant discrepancy in reported IC₅₀ values (ranging from nanomolar to micromolar) highlights the need for careful in-house validation of the compound's activity.

Signaling Pathways

This compound exerts its anticancer effects by modulating key cellular signaling pathways that control cell cycle progression and apoptosis.

References

- 1. Induction of synergistic apoptosis by tetramethoxystilbene and nutlin-3a in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetmol.cn [targetmol.cn]

- 3. Tubulin inhibitor 9 1151995-69-5 | MCE [medchemexpress.cn]

- 4. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling the Potency of Tubulin Polymerization-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin polymerization-IN-2, a potent inhibitor of tubulin polymerization. The document details its inhibitory concentration (IC50) value, its effects on various cancer cell lines, and the underlying molecular mechanisms. Furthermore, it outlines the experimental methodologies for assessing its activity and visualizes key cellular pathways and workflows.

Core Quantitative Data

This compound demonstrates significant inhibitory activity against β-tubulin, a key component of microtubules. This inhibition disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly cell division, making it a target of interest for anticancer drug development.

| Compound | Target | IC50 Value | Cell Line Activity |

| This compound | β-tubulin | 0.92 µM | Active against various leukemia, non-small cell lung, renal, prostate, and breast cancer cell lines.[1][2] |

| Tubulin Polymerization Inhibitor II | Tubulin | 4.5 µM | Displays potent anti-proliferative activity against a panel of 53 human cancer cell lines.[3] |

Table 1: IC50 Values and Cellular Activity of Selected Tubulin Polymerization Inhibitors. This table summarizes the key quantitative data for this compound and a related inhibitor for comparative purposes.

Mechanism of Action and Cellular Effects

This compound exerts its anticancer effects by targeting the colchicine binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of cellular events:

-

Cell Cycle Arrest: By disrupting microtubule dynamics, this compound arrests the cell cycle at the G2/M phase, a critical checkpoint for cell division.

-

Induction of Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in cancer cells. This is achieved by modulating the expression of key apoptosis-related proteins, including a decrease in Bax, APAF-1, and caspase-3, and an increase in BCL-2 mRNA levels.[2]

-

Inhibition of DNA Synthesis: The inhibitor has also been observed to inhibit DNA synthesis and repair mechanisms in cancer cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Test compound (this compound)

-

Control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor)

-

96-well microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

-

Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.

-

Prepare serial dilutions of the test compound and control compounds in G-PEM buffer.

-

Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC50 value by determining the concentration of the inhibitor that reduces the maximum polymerization rate by 50%.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathway affected by tubulin inhibitors and the general workflow of a tubulin polymerization assay.

Figure 1. Signaling Pathway of this compound. This diagram illustrates the mechanism of action, starting from the binding to β-tubulin to the eventual induction of apoptosis.

Figure 2. Tubulin Polymerization Assay Workflow. This diagram outlines the key steps involved in performing an in vitro tubulin polymerization assay.

References

- 1. This compound|CAS |DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tubulin Polymerization Inhibitor II The Tubulin Polymerization Inhibitor II, also referenced under CAS 1151995-69-5, acts as an effective anti-microtubule agent. This small molecule/inhibitor is primarily used for Cell Structure applications. | 1151995-69-5 [sigmaaldrich.com]

An In-depth Technical Guide to Tubulin Polymerization Inhibitors

Introduction

Tubulin polymerization and the resulting microtubule dynamics are fundamental processes in eukaryotic cells, playing a crucial role in cell division, intracellular transport, and the maintenance of cell structure. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for the formation and function of the mitotic spindle during cell division.[1][2][3] This dynamic instability makes tubulin a key target for anticancer drug development.[2][4] By disrupting microtubule dynamics, tubulin polymerization inhibitors can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis in rapidly dividing cancer cells.[1][2][5] This guide provides a technical overview of tubulin polymerization inhibitors, including their mechanism of action, quantitative data for representative compounds, detailed experimental protocols, and illustrative diagrams of relevant pathways and workflows.

It is important to note that a specific compound named "Tubulin polymerization-IN-2" does not appear in the public scientific literature and may be an internal designation. The information presented herein pertains to the broader class of tubulin polymerization inhibitors.

Quantitative Data on Selected Tubulin Polymerization Inhibitors

The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and their growth inhibitory activity (GI50 or IC50) in various cancer cell lines. The following table summarizes such data for a selection of well-known and recently developed inhibitors.

| Compound | Type | Tubulin Polymerization IC50 (µM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| Colchicine | Colchicine-site inhibitor | ~1 | HeLa | - | [6] |

| Nocodazole | Colchicine-site inhibitor | ~5 | HeLa | 350 | [6] |

| Combretastatin A-4 (CA-4) | Colchicine-site inhibitor | ~2.5 | HeLa | 4.5 | [4][6] |

| Vincristine | Vinca-site inhibitor | ~1 | - | - | [5][6] |

| Vinblastine | Vinca-site inhibitor | ~1 | HeLa | 4.83 | [6] |

| Indole-pyrimidine 4k | Colchicine-site inhibitor | 0.79 | BEL-7402 | 16-62 | [7][8] |

| 2-Anilino Triazolopyrimidine 3d | Colchicine-site inhibitor | 0.45 | A549, HeLa | - | [9] |

| 3,4-dimethoxybenzyl isothiocyanate (6) | Isothiocyanate | 6.6 | - | - | [10] |

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay biochemically determines the direct effect of a compound on the polymerization of purified tubulin.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[5][11]

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)[5][12]

-

Glycerol (as a polymerization enhancer)[12]

-

Fluorescent reporter (e.g., DAPI)[12]

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., paclitaxel for stabilization, colchicine or vincristine for inhibition)[5][11]

-

Negative control (DMSO)[11]

-

Pre-warmed 96-well plate[11]

-

Temperature-controlled fluorescence plate reader[11]

Procedure:

-

Prepare the tubulin solution by dissolving purified tubulin in G-PEM buffer containing glycerol.

-

In a pre-warmed 96-well plate (37°C), add the test compound at various concentrations. Include wells for positive and negative controls.

-

Add the tubulin solution and the fluorescent reporter to each well to initiate the polymerization reaction.

-

Immediately place the plate in a fluorescence plate reader set to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI-based assays).[11]

-

The increase in fluorescence corresponds to the incorporation of the reporter into the polymerizing microtubules.

-

Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by calculating the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.[13]

2. Cell-Based Microtubule Structure Analysis

This assay assesses the effect of a compound on the microtubule network within cultured cells.

Materials:

-

Cancer cell line (e.g., HeLa, HT-29)[5]

-

Cell culture medium and supplements[5]

-

Glass coverslips or imaging-compatible plates

-

Test compounds

-

Fixation buffer (e.g., 4% formaldehyde in PBS)[12]

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[5]

-

Primary antibody against α- or β-tubulin[5]

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells on coverslips or in imaging plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 18-24 hours).[5]

-

Fix the cells with fixation buffer for 15-30 minutes at room temperature.[5][12]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 15-20 minutes.[5][12]

-

Wash the cells with PBS.

-

Incubate the cells with the primary anti-tubulin antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides or directly image the plates.

-

Acquire images using a fluorescence microscope. The disruption of the microtubule network (depolymerization) will be visible as a diffuse cytoplasmic staining pattern compared to the well-defined filamentous network in control cells.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tubulin Polymerization Inhibitors

Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubules, which is critical for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. If the damage to the mitotic spindle is irreparable, the cell undergoes mitotic catastrophe, a form of cell death characterized by the formation of multinucleated cells, which ultimately leads to apoptosis.[5]

Caption: Mechanism of action for tubulin polymerization inhibitors.

Experimental Workflow for Evaluating Novel Tubulin Inhibitors

The evaluation of a potential new tubulin polymerization inhibitor typically follows a multi-step process, starting from a biochemical assay to confirm its direct activity on tubulin, followed by cell-based assays to assess its cellular effects, and finally in vivo studies to determine its efficacy in a living organism.

Caption: Workflow for evaluating novel tubulin inhibitors.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro tubulin polymerization assay [bio-protocol.org]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-based Assay of Tubulin Polymerization-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-2 is a potent, cell-permeable small molecule that acts as an inhibitor of tubulin polymerization. By targeting the β-tubulin subunit, it disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. This disruption leads to cell cycle arrest, primarily at the S phase, and the induction of apoptosis in cancer cells.[1] These characteristics make this compound a compound of interest for cancer research and drug development.

This document provides detailed application notes and a comprehensive protocol for a cell-based assay to characterize the effects of this compound on the microtubule network using immunofluorescence microscopy.

Mechanism of Action

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for their function. Tubulin polymerization inhibitors, such as this compound, bind to tubulin subunits and prevent their incorporation into microtubules. This leads to a net depolymerization of the microtubule network, resulting in the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and cell-based activities of this compound.

| Target | Assay | IC50 |

| β-tubulin | In vitro polymerization assay | 0.92 µM[1][2] |

Table 1: In vitro activity of this compound against purified tubulin.

| Cell Line | Cancer Type | IC50 |

| KB | Epidermal Carcinoma | 2.3 µM[1] |

| BT-549 | Breast Carcinoma | 2.2 µM[1] |

| MCF-7 | Breast Carcinoma | - |

Table 2: Antiproliferative activity of this compound in various cancer cell lines.

Experimental Protocol: Cell-based Immunofluorescence Assay for Microtubule Integrity

This protocol describes a method to visualize and quantify the effects of this compound on the microtubule network in cultured cells.

Materials

-

Cell Line: HeLa (human cervical cancer) or other suitable adherent cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

-

Positive Control: Nocodazole or Vincristine (tubulin polymerization inhibitors).

-

Negative Control: DMSO (vehicle).

-

Reagents for Immunofluorescence:

-

Phosphate Buffered Saline (PBS)

-

Microtubule Stabilizing Buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100.

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.

-

Primary Antibody: Mouse anti-α-tubulin antibody.

-

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Antifade Mounting Medium.

-

-

Equipment:

-

96-well, black-walled, clear-bottom imaging plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Fluorescence microscope or high-content imaging system.

-

Image analysis software.

-

Experimental Workflow

Figure 2: Experimental workflow for the cell-based immunofluorescence assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Seed HeLa cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and spreading.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is from 0.1 µM to 10 µM.

-

Include wells for a positive control (e.g., 10 µM Nocodazole) and a negative control (0.1% DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

-

Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

-

-

Immunofluorescence Staining:

-

After treatment, gently aspirate the medium and wash the cells twice with 100 µL of pre-warmed PBS.

-

Permeabilize the cells by adding 100 µL of MTSB to each well and incubating for 5 minutes at room temperature.

-

Aspirate the MTSB and fix the cells with 100 µL of 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with 100 µL of PBS.

-

Block non-specific antibody binding by adding 100 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.

-

Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with 100 µL of PBS.

-

Dilute the fluorescently labeled secondary antibody and DAPI in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

-

Wash the cells three times with 100 µL of PBS.

-

-

Imaging and Analysis:

-

Add 100 µL of PBS or antifade mounting medium to each well.

-

Acquire images using a fluorescence microscope or a high-content imaging system. Capture images of both the tubulin network (e.g., Alexa Fluor 488 channel) and the nuclei (DAPI channel).

-

Quantify the effects of this compound on the microtubule network. This can be done by analyzing various parameters using image analysis software, such as:

-

Total microtubule length per cell.

-

Microtubule network density.

-

Number of microtubule branches and endpoints.

-

Changes in cell morphology.

-

-

Expected Results

-

Negative Control (DMSO): Cells should exhibit a well-defined, intact microtubule network extending throughout the cytoplasm.

-

Positive Control (Nocodazole): Cells should show significant disruption and depolymerization of the microtubule network, with a diffuse tubulin staining pattern.

-

This compound: A dose-dependent disruption of the microtubule network is expected. At higher concentrations, the microtubule network should appear fragmented and depolymerized, similar to the positive control.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background fluorescence | Incomplete washing or insufficient blocking. | Increase the number and duration of wash steps. Increase BSA concentration in the blocking buffer. |

| Weak tubulin staining | Primary or secondary antibody concentration is too low. | Optimize antibody concentrations by performing a titration. |

| Cells detach from the plate | Harsh washing or aspiration. | Be gentle during washing and aspiration steps. Consider using coated plates for better cell adherence. |

| Inconsistent results | Variation in cell seeding density or compound concentration. | Ensure accurate and consistent cell seeding and compound dilutions. |

Conclusion

The provided application notes and protocol offer a robust framework for investigating the effects of this compound on the cellular microtubule network. This cell-based immunofluorescence assay allows for both qualitative visualization and quantitative analysis of microtubule disruption, providing valuable insights into the compound's mechanism of action and cellular potency. This information is critical for the continued development and characterization of this compound as a potential anticancer agent.

References

Application Notes and Protocols for Tubulin Polymerization-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Tubulin Polymerization-IN-2, a potent anticancer agent that targets β-tubulin.[1] The information is intended to guide researchers in the effective use of this compound in in vitro and cell-based assays.

Product Information and Solubility

This compound is a small molecule inhibitor of tubulin polymerization with a reported IC50 value of 0.92 μM.[1] Its activity against various cancer cell lines makes it a compound of interest for cancer research.[1] Proper solubilization and preparation are critical for obtaining accurate and reproducible experimental results.

Solubility Data:

While specific quantitative solubility data for this compound in various solvents is not consistently published, compounds of this nature are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For example, a similar compound, Tubulin polymerization-IN-47, demonstrates high solubility in DMSO.[2] It is standard practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.

Table 1: Solubility and Storage Recommendations

| Parameter | Recommended Solvent & Conditions | Storage |

| Stock Solution | Dimethyl Sulfoxide (DMSO). For a similar compound, solubility is ≥ 125 mg/mL.[2] | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |

| Working Dilution | Dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. | Prepare fresh for each experiment. |

| Max DMSO in Assay | The final concentration of DMSO in most cell-based and in vitro assays should be kept low, typically ≤ 0.5%, to avoid solvent-induced artifacts.[3] | N/A |

Mechanism of Action & Signaling Pathway

This compound functions by inhibiting the polymerization of tubulin dimers into microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[5]

Inhibition of tubulin polymerization by agents like this compound leads to a cascade of cellular events:

-

Disruption of Mitotic Spindle: The failure to form a functional mitotic spindle prevents proper chromosome segregation.[6]

-

Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.[6][7]

-

Induction of Apoptosis: Prolonged mitotic arrest often triggers programmed cell death (apoptosis).[5] This can involve the activation of the intrinsic apoptotic pathway, including the activation of caspase-9.[8]

-

Activation of Signaling Pathways: Disruption of microtubules can activate various signaling pathways, including the p38 MAPK pathway and can lead to a p53-independent accumulation of p21.[9][10]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based or turbidity-based assay to measure the effect of this compound on tubulin assembly in a cell-free system.

Objective: To quantify the inhibitory effect of this compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized >99% pure tubulin (porcine or bovine)

-

This compound

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Dimethyl Sulfoxide (DMSO)

-

Positive Controls: Nocodazole or Colchicine (inhibitors)

-

Negative Control: Paclitaxel (stabilizer)

-

Pre-chilled 96-well plates (black plates for fluorescence, clear for turbidity)

-

Temperature-controlled microplate reader capable of reading fluorescence (Ex: 360 nm, Em: 450 nm) or absorbance (340 nm).[5]

Table 2: Reagent Preparation for In Vitro Assay

| Reagent | Preparation | Storage |

| Tubulin Stock | Reconstitute lyophilized tubulin in General Tubulin Buffer to 10 mg/mL. | Aliquot and snap-freeze in liquid nitrogen. Store at -80°C. |

| GTP Stock | Prepare a 100 mM stock solution in water. | Store at -80°C. |

| Compound Stock | Prepare a 10 mM stock of this compound in 100% DMSO. | Store at -20°C. |

| Assay Buffer | General Tubulin Buffer supplemented with 15% glycerol.[5] | Store at 4°C. |

Procedure:

-

Prepare Tubulin Reaction Mix: On ice, prepare a reaction mix containing Assay Buffer, GTP (final concentration 1 mM), and tubulin (final concentration 2 mg/mL).[5]

-

Prepare Compound Dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations. Also prepare dilutions for positive and negative controls.

-

Assay Plate Setup: Add the diluted compounds and controls to the wells of a pre-chilled 96-well plate. Include wells with Assay Buffer and DMSO as a vehicle control.

-

Initiate Polymerization: Add the Tubulin Reaction Mix to all wells to initiate the polymerization reaction. Mix gently by pipetting.

-

Measure Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence or absorbance every 60 seconds for 60-90 minutes.[5]

Data Analysis: The rate of tubulin polymerization is reflected by the increase in fluorescence or absorbance over time. Plot the signal versus time. The IC50 value for inhibition can be determined by plotting the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression in a cancer cell line.

Objective: To assess the ability of this compound to induce G2/M phase cell cycle arrest.

Materials:

-

Cancer cell line (e.g., HeLa, HT-29)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (approx. 50-60% confluency) at the time of treatment. Incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at a concentration matching the highest concentration used for the compound. Incubate for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant. Centrifuge the cell suspension.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes.

-